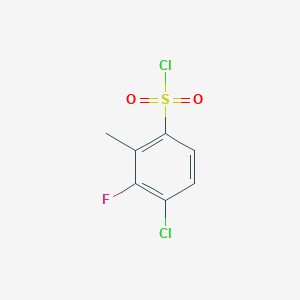

4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18275773

Molecular Formula: C7H5Cl2FO2S

Molecular Weight: 243.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5Cl2FO2S |

|---|---|

| Molecular Weight | 243.08 g/mol |

| IUPAC Name | 4-chloro-3-fluoro-2-methylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H5Cl2FO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3 |

| Standard InChI Key | BOKFKKLLKMMWAZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1F)Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a benzene ring with a sulfonyl chloride (-SO₂Cl) group at position 1, a chlorine atom at position 4, a fluorine atom at position 3, and a methyl group at position 2. X-ray crystallographic studies of related sulfonyl chlorides reveal torsional angles in the C–SO₂–NH–C moiety ranging from 50–70°, influencing steric interactions and reactivity . The methyl group enhances steric hindrance, while electron-withdrawing halogens (Cl, F) increase electrophilicity at the sulfonyl center .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₇H₆ClFOS | |

| Molecular weight (g/mol) | 208.64 | |

| Boiling point (°C) | ~245 | |

| Torsion angle (C–SO₂–Cl) | 50.4°–69.6° |

Synthesis and Manufacturing

Chlorosulfonation of Toluene Derivatives

A common route involves reacting 3-fluoro-2-methylchlorobenzene with chlorosulfonic acid (ClSO₃H) at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, yielding the sulfonyl chloride after quenching with ice water .

-

Add chlorosulfonic acid (25 mL) dropwise to 3-fluoro-2-methylchlorobenzene (10 mL) in chloroform (40 mL) at 0°C.

-

Warm to room temperature, then pour into crushed ice.

-

Separate the organic layer, wash with water, and isolate the product via evaporation.

Alternative Methods

Table 2: Synthesis Routes Comparison

| Method | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|

| Chlorosulfonation | 70–85 | ≥95 | Exothermic, requires ClSO₃H |

| Direct sulfonation | 60–75 | 90–93 | SO₃ handling hazards |

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols:

-

With Amines: Forms sulfonamides (e.g., anticancer agents in ).

-

With Alcohols: Produces sulfonate esters for agrochemicals .

Electrophilic Aromatic Substitution

The electron-deficient benzene ring undergoes nitration or halogenation at the 5-position, guided by directing effects of -SO₂Cl and -CH₃ .

Applications in Drug Development

Anticancer Agents

Derivatives like 4-chloro-2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides exhibit IC₅₀ values of 34–75 μM against HCT-116 (colon) and HeLa (cervical) cancer cells . The 4-CF₃-C₆H₄ substituent enhances cytotoxicity by 30% compared to methyl analogs .

Kinase Inhibitors

In US Patent US20240217971A1, pyrido[3,2-d]pyrimidine compounds derived from sulfonyl chlorides show efficacy against RAS-mutated cancers .

Table 3: Bioactivity of Selected Derivatives

| Derivative | Target Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 37 | HCT-116 | 36 |

| Compound 34 | HeLa | 51 |

| TCN-201 | Neuronal | 0.8* |

| *NMDA receptor antagonist . |

Comparison with Analogous Compounds

Table 4: Structural and Functional Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume